

# Experimental protocol for using 2-Methyl-6-nitrobenzoic acid in a reaction

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## Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzoic acid

Cat. No.: B120224

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## Application Notes and Protocols for 2-Methyl-6-nitrobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**2-Methyl-6-nitrobenzoic acid** (CAS No. 13506-76-8) is a versatile aromatic carboxylic acid that serves as a crucial intermediate in various fields of organic synthesis.<sup>[1]</sup> Its structure, featuring a carboxylic acid, a methyl group, and a nitro group on a benzene ring, provides a unique combination of steric and electronic properties.<sup>[2]</sup> These functional groups offer multiple reaction sites, making it a valuable building block for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, dyes, and specialty polymers.<sup>[1]</sup> Notably, it is an important raw material for the synthesis of the fungicide metrafenone.<sup>[3]</sup> The strategic placement of the substituents influences its reactivity, making it a subject of interest in the study of reaction mechanisms.<sup>[1][4]</sup>

## Physicochemical and Spectroscopic Data

Quantitative data for **2-Methyl-6-nitrobenzoic acid** is summarized below for easy reference.

Table 1: Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub>	[1][5][6][7]
Molecular Weight	181.15 g/mol	[1][5][6]
Appearance	Pale yellow needles or tan/yellow to brown powder/crystals	[1][8]
Melting Point	151-159 °C	[1][9]
Solubility	Insoluble in water	[8][10]
Purity	≥ 99% (HPLC)	[1]
Storage	Store at room temperature	[1]

Table 2: Spectroscopic Data Summary

Technique	Data	Source
<sup>1</sup> H NMR	Solvent: DMSO-d <sub>6</sub> , Frequency: 399.65 MHz • δ 7.998 (d, Aromatic H) • δ 7.733 (t, Aromatic H) • δ 7.608 (d, Aromatic H) • δ 2.414 (s, Methyl -CH <sub>3</sub> )	[11][12]
Infrared (IR)	• ~3000 cm <sup>-1</sup> (O-H stretch, Carboxylic acid) • ~1700 cm <sup>-1</sup> (C=O stretch, Carboxylic acid) • ~1530 cm <sup>-1</sup> (Asymmetric NO <sub>2</sub> stretch) • ~1350 cm <sup>-1</sup> (Symmetric NO <sub>2</sub> stretch)	[11]
Mass Spectrometry (MS)	• m/z 181 (~60%, [M] <sup>+</sup> ) • m/z 164 (~100%, [M-OH] <sup>+</sup> )	[7][11]

## Reactivity Profile

**2-Methyl-6-nitrobenzoic acid** is a nitrated carboxylic acid.[8][9][10] Its reactivity is governed by the interplay of its three functional groups:

- **Carboxylic Acid Group (-COOH):** This group is acidic and readily donates a proton in the presence of a base.[9][10] It can undergo typical carboxylic acid reactions, such as esterification and conversion to an acid chloride. The presence of the ortho-methyl group can introduce steric hindrance, influencing reaction rates.[4]
- **Nitro Group (-NO<sub>2</sub>):** The nitro group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid compared to 2-methylbenzoic acid.[13] It is also a key functional handle that can be readily reduced to an amino group (-NH<sub>2</sub>), opening up a vast array of synthetic possibilities for building more complex molecules, particularly heterocyclic compounds like quinazolinones.[2]
- **Methyl Group (-CH<sub>3</sub>):** This electron-donating group can influence the regioselectivity of further electrophilic aromatic substitution reactions.[4]

## Experimental Protocols

Herein are detailed methodologies for the synthesis and key transformations of **2-Methyl-6-nitrobenzoic acid**.

### Protocol 1: Synthesis of 2-Methyl-6-nitrobenzoic Acid via Oxidation

A common route for synthesizing **2-Methyl-6-nitrobenzoic acid** is through the oxidation of 3-nitro-o-xylene.[3][9]

Objective: To synthesize **2-Methyl-6-nitrobenzoic acid** from 3-nitro-o-xylene.

Materials:

- 3-nitro-o-xylene
- Sodium hydroxide (NaOH)
- Ethanol

- Oxygen (gas)
- Methanol
- Ethyl acetate
- Hydrochloric acid (HCl) or Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) for pH adjustment

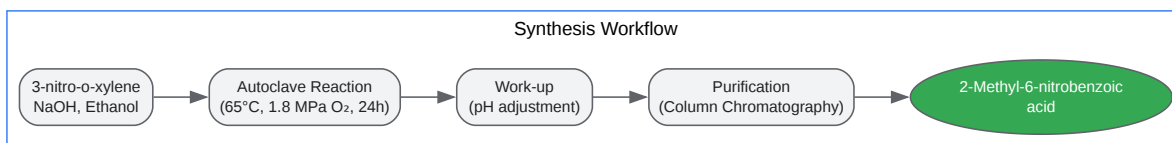
Equipment:

- 100 mL autoclave
- Oil bath
- Standard laboratory glassware
- Rotary evaporator
- Column chromatography setup

Procedure:

- Reaction Setup: To a 100 mL autoclave, add 3-nitro-o-xylene (453 mg, 3 mmol, 1.0 eq.) and sodium hydroxide (0.9 g, 22.5 mmol, 7.5 eq.).<sup>[9]</sup> Add 5 mL of ethanol.<sup>[9]</sup>
- Pressurization: Purge the autoclave with oxygen gas three times. Pressurize the vessel with oxygen to 1.8 MPa.<sup>[9]</sup>
- Reaction: Place the autoclave in a preheated oil bath at 65°C and stir the reaction mixture for 24 hours.<sup>[9]</sup>
- Work-up: After 24 hours, cool the reaction mixture to room temperature and carefully vent the autoclave. Dilute the mixture with methanol and adjust the pH to 6-7 using an appropriate acid.<sup>[9]</sup>
- Extraction & Purification: Remove the solvent under reduced pressure. Add ethyl acetate to the residue for extraction. The organic layer is then dried.<sup>[9]</sup> The crude product is purified by

column chromatography to yield **2-Methyl-6-nitrobenzoic acid**.<sup>[9]</sup> A yield of approximately 64% can be expected.<sup>[9]</sup>



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Caption: Workflow for the synthesis of **2-Methyl-6-nitrobenzoic acid**.

## Protocol 2: Fischer Esterification

The carboxylic acid can be converted to its methyl ester, a valuable intermediate for further reactions.<sup>[14]</sup>

Objective: To synthesize Methyl 2-methyl-6-nitrobenzoate.

Materials:

- **2-Methyl-6-nitrobenzoic acid**
- Methanol (excess)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Equipment:

- Round-bottom flask with reflux condenser

- Heating mantle
- Separatory funnel
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve **2-Methyl-6-nitrobenzoic acid** in an excess of methanol.
- **Catalysis:** Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- **Reflux:** Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
- **Work-up:** After completion, cool the mixture and remove the excess methanol using a rotary evaporator.
- **Extraction:** Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Isolation:** Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to obtain the crude Methyl 2-methyl-6-nitrobenzoate.[\[14\]](#)

## Protocol 3: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, creating 2-Amino-6-methylbenzoic acid, a precursor for many heterocyclic compounds.[\[2\]](#)

Objective: To synthesize 2-Amino-6-methylbenzoic acid.

Materials:

- **2-Methyl-6-nitrobenzoic acid**
- Methanol or Ethanol
- Palladium on carbon (Pd/C) catalyst (5-10 mol%)

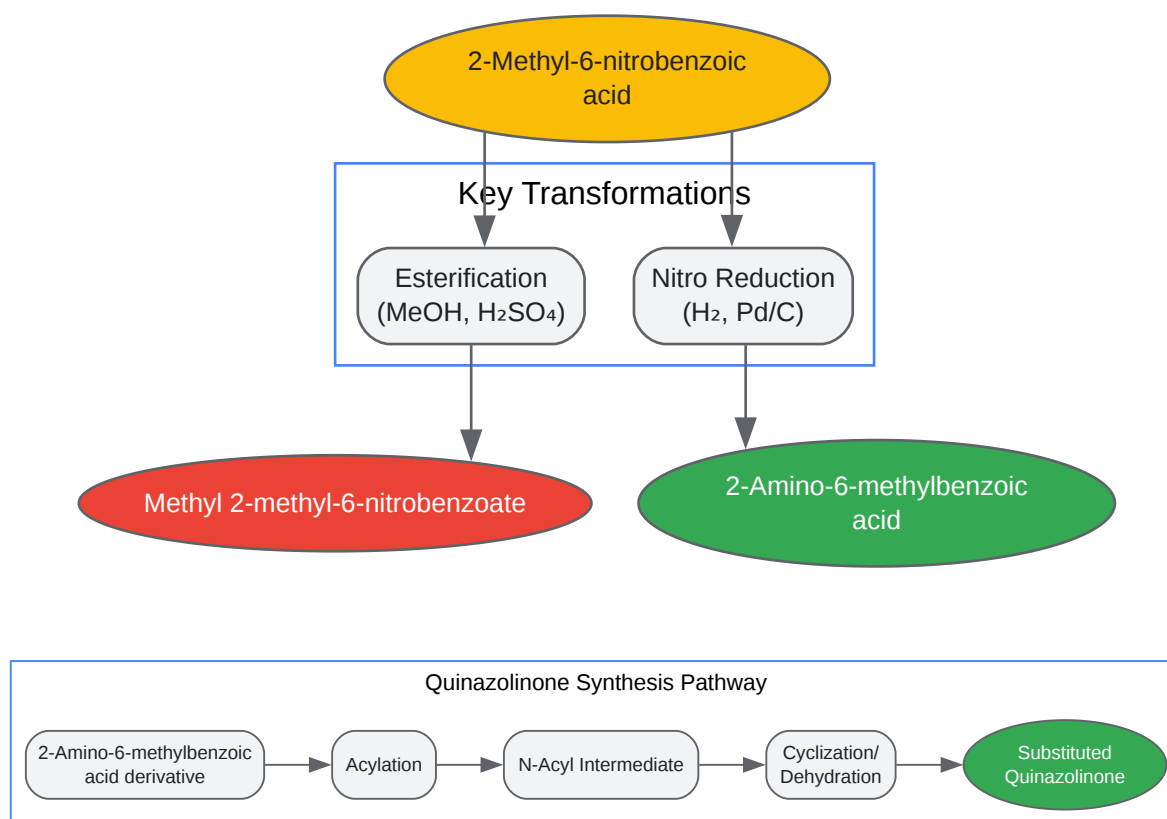
- Hydrogen gas (H<sub>2</sub>)

Equipment:

- Hydrogenation vessel (e.g., Parr shaker or balloon hydrogenation setup)
- Filter apparatus (e.g., Celite pad)

Procedure:

- Reaction Setup: Dissolve **2-Methyl-6-nitrobenzoic acid** in methanol in a suitable hydrogenation vessel.<sup>[2]</sup>
- Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere if possible.<sup>[2]</sup>
- Hydrogenation: Connect the vessel to a hydrogen source and purge the system. Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature.<sup>[2]</sup>
- Monitoring: Monitor the reaction's progress by TLC or by observing the cessation of hydrogen uptake.
- Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon). Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
- Final Product: Rinse the filter cake with methanol. Combine the filtrates and evaporate the solvent under reduced pressure to yield 2-Amino-6-methylbenzoic acid.



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